2-Cyclopentyl-2-propanol
CAS No.: 1462-06-2
Cat. No.: VC20948541
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1462-06-2 |
|---|---|
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | 2-cyclopentylpropan-2-ol |
| Standard InChI | InChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3 |
| Standard InChI Key | PEYUSJVZHOLNDG-UHFFFAOYSA-N |
| SMILES | CC(C)(C1CCCC1)O |
| Canonical SMILES | CC(C)(C1CCCC1)O |
Introduction
Chemical Structure and Identification
Molecular Composition
2-Cyclopentyl-2-propanol has the molecular formula C₈H₁₆O, with a molecular weight of 128.22 g/mol . The structure features a cyclopentyl ring attached to a tertiary carbon that bears two methyl groups and a hydroxyl group, creating a tertiary alcohol functionality.
Structural Representation
The compound can be represented through various chemical notations that provide detailed structural information:
Table 1: Structural Representation of 2-Cyclopentyl-2-propanol
| Notation Type | Representation |
|---|---|
| SMILES | CC(C)(C1CCCC1)O |
| InChI | InChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3 |
| InChIKey | PEYUSJVZHOLNDG-UHFFFAOYSA-N |
Nomenclature and Identification
The compound is known by several alternative names in chemical databases and literature:
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Cyclopentanemethanol, α,α-dimethyl-
For regulatory and identification purposes, 2-cyclopentyl-2-propanol is assigned the CAS Registry Number 1462-06-2 , which serves as a unique identifier in chemical databases and literature references.
Physical Properties
General Physical Characteristics
2-Cyclopentyl-2-propanol possesses physical properties typical of medium-sized tertiary alcohols:
Table 2: Physical Properties of 2-Cyclopentyl-2-propanol
Spectroscopic Properties
Mass spectrometry analysis provides valuable information for compound identification and structural confirmation. The predicted collision cross-section (CCS) data for various adducts of 2-cyclopentyl-2-propanol are presented below:
Table 3: Predicted Collision Cross Section Data for Mass Spectrometry
Chemical Reactivity and Synthesis
Synthesis Methods
The synthesis of 2-cyclopentyl-2-propanol has been reported in the scientific literature, notably in The Journal of Organic Chemistry (Volume 51, page 4925, 1986) . The synthetic approach likely involves reaction of cyclopentyl-containing precursors with appropriate reagents to introduce the tertiary alcohol functionality.
Chemical Reactivity
As a tertiary alcohol, 2-cyclopentyl-2-propanol exhibits several characteristic reaction pathways:
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Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes, with the exact product distribution determined by the stability of the resulting carbocations.
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Oxidation resistance: Unlike primary and secondary alcohols, this tertiary alcohol shows resistance to oxidation by typical oxidizing agents due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group.
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Esterification: The hydroxyl group can participate in esterification reactions, although typically at a slower rate than primary or secondary alcohols due to steric hindrance.
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Etherification: The alcohol can form ethers through various synthetic routes, including Williamson ether synthesis under appropriate conditions.
Analytical Methods for Identification
Spectroscopic Identification
The compound can be characterized through various spectroscopic techniques:
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NMR Spectroscopy: ¹H NMR would show characteristic signals for the cyclopentyl ring protons, the two methyl groups, and the hydroxyl proton.
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IR Spectroscopy: Would exhibit characteristic O-H stretching bands typical of tertiary alcohols, along with C-H stretching from the cyclopentyl and methyl groups.
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Mass Spectrometry: The molecular ion peak at m/z 128, along with fragmentation patterns characteristic of tertiary alcohols, would aid in identification.
Applications and Industrial Relevance
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Synthetic intermediate in organic chemistry research
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Building block for pharmaceutically active compounds
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Potential fragrance or flavor component, given its likely mild odor profile
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Specialized solvent in certain chemical processes
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